molecular formula C19H16BrF3N4O4S B10821601 Selvigaltin CAS No. 1978336-95-6

Selvigaltin

カタログ番号 B10821601
CAS番号: 1978336-95-6
分子量: 533.3 g/mol
InChIキー: FNCLKJPMEFPXOR-QFACEVIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GB1211 is a galectin-3 inhibitor, a compound designed to modulate the activity of galectin-3, a β-galactoside-binding lectin. Galectin-3 plays a crucial role in various cellular processes, including chronic inflammation, heart disease, and cancer . It is involved in cell proliferation, angiogenesis, cell adhesion, apoptosis, mRNA processing, and disease-related processes. GB1211 specifically targets galectin-3 and has shown promise as a potential therapy for liver cirrhosis and cancer.

準備方法

GB1211 belongs to a series of selective galectin-3 inhibitors. The compound was optimized for oral bioavailability while maintaining high affinity (nM) for galectin-3. The synthetic routes and reaction conditions for GB1211 have not been explicitly disclosed in the available literature. the optimization process involved adjusting physical chemical parameters for a series of disubstituted monogalactosides. These modifications led to the development of GB1211 as an orally bioavailable compound with potent galectin-3 inhibitory activity.

化学反応の分析

GB1211 inhibits macrophage- and myofibroblast-driven fibrosis in cirrhotic liver disease. Monocytes differentiate into macrophages upon activation via inflammation, infection, or injury. GB1211 reduces profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in mouse models of liver fibrosis and lung fibrosis . While specific reagents and conditions for GB1211 synthesis are not available, its pharmacological effects highlight its potential therapeutic value.

科学的研究の応用

GB1211’s applications extend beyond fibrosis. Its use in research spans various fields:

    Chemistry: GB1211 serves as a valuable tool for studying galectin-3 interactions and developing galectin-3-targeted therapies.

    Biology: Researchers investigate its impact on cell behavior, immune responses, and tissue remodeling.

    Medicine: Clinical trials explore GB1211’s efficacy in liver cirrhosis and cancer treatment.

    Industry: GB1211’s oral bioavailability makes it an attractive candidate for systemic galectin-3 inhibition.

作用機序

GB1211 exerts its effects by selectively binding to galectin-3. By inhibiting galectin-3 activity, it modulates processes related to inflammation, fibrosis, and tumor microenvironments. The molecular targets and pathways involved are still under investigation, but GB1211’s impact on fibrotic gene expression suggests its role in myofibroblast differentiation and collagen production .

類似化合物との比較

While detailed comparisons are limited, GB1211’s uniqueness lies in its combination of high affinity, oral bioavailability, and specific galectin-3 inhibition. Similar compounds include other galectin-3 inhibitors, such as GB0139 (currently in clinical development for idiopathic pulmonary fibrosis) and other galectin-3-targeted agents .

特性

CAS番号

1978336-95-6

分子式

C19H16BrF3N4O4S

分子量

533.3 g/mol

IUPAC名

(2R,3R,4S,5R,6R)-2-(5-bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol

InChI

InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1

InChIキー

FNCLKJPMEFPXOR-QFACEVIFSA-N

異性体SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O

正規SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。